Acetylphenyldimethylsilane

Description

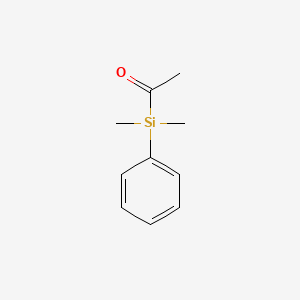

Acetylphenyldimethylsilane is an organosilicon compound hypothesized to consist of a silicon atom bonded to a phenyl group, two methyl groups, and an acetyl moiety. Organosilicon compounds with aromatic and alkyl substituents are often utilized in materials science, catalysis, and polymer chemistry due to their thermal stability and tunable electronic properties .

Properties

CAS No. |

56583-95-0 |

|---|---|

Molecular Formula |

C10H14OSi |

Molecular Weight |

178.30 g/mol |

IUPAC Name |

1-[dimethyl(phenyl)silyl]ethanone |

InChI |

InChI=1S/C10H14OSi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 |

InChI Key |

UMCZEYKFDGJWQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[Si](C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylphenyldimethylsilane can be synthesized through a two-step process starting from chlorodimethyl(phenyl)silane. The first step involves the formation of an intermediate compound, which is then converted to this compound under specific reaction conditions . The overall yield of this synthesis is reported to be around 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organosilicon chemistry techniques. These methods typically employ chlorosilanes as starting materials, followed by functional group transformations to introduce the desired acetyl group .

Chemical Reactions Analysis

Types of Reactions

Acetylphenyldimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The phenyl ring and silicon atom can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound.

Scientific Research Applications

Acetylphenyldimethylsilane has been studied for its applications in several scientific fields:

Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

Biology: Research has explored its potential use in biocatalysis and enzymatic transformations.

Medicine: The compound’s derivatives have been investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: This compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which acetylphenyldimethylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a useful reagent in organic synthesis. Additionally, the acetyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Silanes

(Note: Density and molecular weight values are sourced from cited evidence; "-" indicates unavailable data.)

Reactivity and Functional Groups

- This compound (Hypothetical) : The acetyl group may increase electrophilicity at the silicon center, favoring nucleophilic substitutions or condensations. This contrasts with Phenyldimethylethoxysilane , where the ethoxy group (–OCH₂CH₃) offers hydrolytic stability and slower reactivity .

- Dichloromethylphenylsilane : Chlorine substituents render it highly reactive, enabling rapid hydrolysis and siloxane bond formation. This makes it a key intermediate in industrial silicone synthesis but necessitates stringent safety protocols .

- Phenyldimethylvinylsilane : The vinyl group (–CH=CH₂) facilitates polymerization and coordination chemistry, useful in creating cross-linked polymers or metal-organic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.